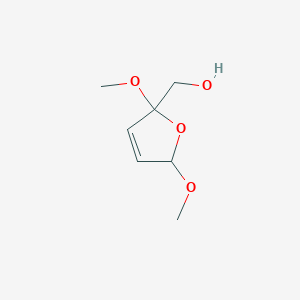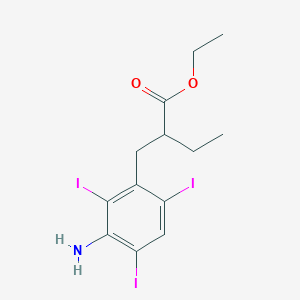![molecular formula C21H14N2O4 B009866 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide CAS No. 104847-99-6](/img/structure/B9866.png)
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, also known as HADBA, is a chemical compound that has been extensively studied for its potential therapeutic applications. HADBA is a derivative of anthraquinone, a natural compound found in various plants, and has been shown to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell growth and survival. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of oxidative stress and the activation of various signaling pathways involved in cell growth and survival. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to modulate the expression of various genes involved in cancer cell growth and survival, including those involved in apoptosis, cell cycle regulation, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide for lab experiments is its high potency and selectivity against cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival, as well as for developing new cancer treatments. However, one limitation of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is its potential toxicity, as it has been shown to exhibit cytotoxicity against normal cells at high concentrations. Additionally, the mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide. One area of interest is the development of new cancer treatments based on 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, either alone or in combination with other drugs. Another area of interest is the elucidation of the mechanism of action of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, which could lead to the development of more specific and effective cancer treatments. Additionally, further research is needed to determine the potential side effects and toxicity of 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide, as well as its potential applications in other areas of medicine.
Métodos De Síntesis
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide can be synthesized through a multi-step reaction involving the condensation of 4-aminobenzoic acid with 9,10-anthraquinone-2,6-disulfonic acid followed by the reduction of the resulting intermediate. The final product is obtained by acylation of the amine group with 4-chlorobenzoyl chloride. This synthesis method has been optimized for high yield and purity, and the resulting 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to exhibit cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for cancer treatment. Additionally, 4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide has been shown to inhibit the growth of cancer cells by disrupting the cell cycle and inhibiting angiogenesis, the process by which new blood vessels form to supply nutrients to tumors.
Propiedades
Número CAS |
104847-99-6 |
|---|---|
Nombre del producto |
4-[(4-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]benzamide |
Fórmula molecular |
C21H14N2O4 |
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]benzamide |
InChI |
InChI=1S/C21H14N2O4/c22-21(27)11-5-7-12(8-6-11)23-15-9-10-16(24)18-17(15)19(25)13-3-1-2-4-14(13)20(18)26/h1-10,23-24H,(H2,22,27) |
Clave InChI |
WNDZTTFGECJHKB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)C(=O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)NC4=CC=C(C=C4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



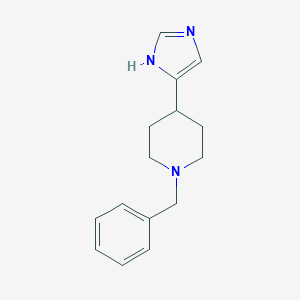
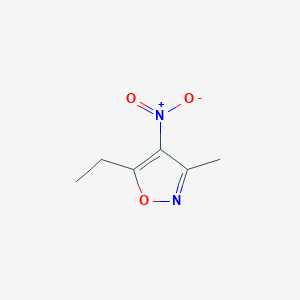
![(4E)-4-[[2-[[(E)-(4,5-dioxo-1-phenyl-2-sulfanylidenepyrrolidin-3-ylidene)-naphthalen-2-ylmethyl]amino]ethylamino]-naphthalen-2-ylmethylidene]-1-phenyl-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B9789.png)
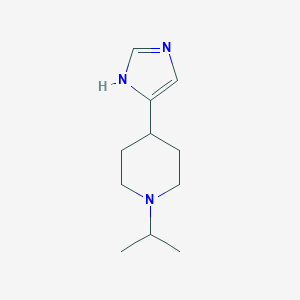
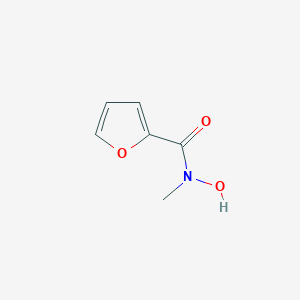
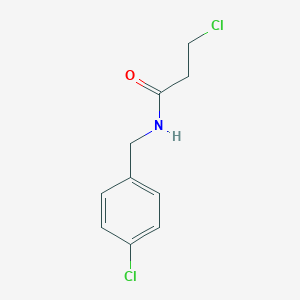
![4-Imino-9-methyl-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B9796.png)
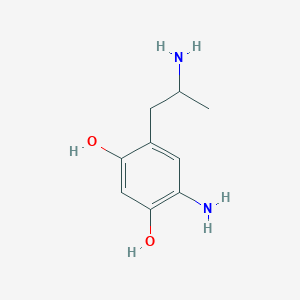
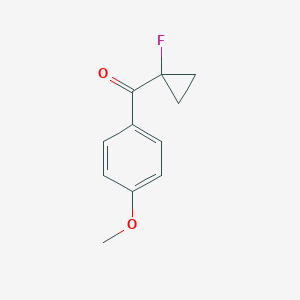
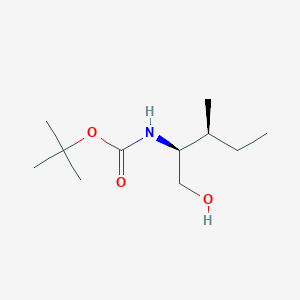
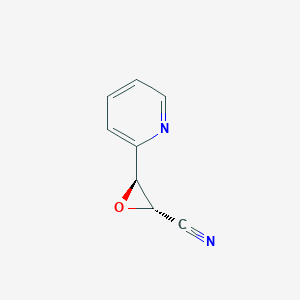
![(1alpha,3beta,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B9812.png)
